Methyl 5-propylthiazole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-propyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-4-6-7(8(10)11-2)9-5-12-6/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNQESDPGBMMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Thiazole 4 Carboxylate Derivatives
Strategic Approaches to Thiazole (B1198619) Ring Formation
The construction of the thiazole core is the cornerstone of synthesizing its derivatives. Various strategies have been developed to achieve this, ranging from classic condensation reactions to modern one-pot protocols.
Hantzsch-Type Condensation Reactions for Thiazole-4-carboxylates
The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and reliable method for constructing the thiazole ring. nih.govscribd.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. scribd.com For the specific synthesis of thiazole-4-carboxylates, the α-halocarbonyl component is typically an α-halo-β-keto ester. The reaction provides a direct route to thiazoles with alkyl, aryl, or heteroaryl substituents at various positions. nih.gov
The general mechanism involves the nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the halocarbonyl compound, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov This method is highly versatile and can be adapted to produce a wide array of substituted thiazoles in good to excellent yields. researchgate.net
Cyclization Reactions Involving Thioamides and Alpha-Halocarbonyl Precursors
The core of the Hantzsch synthesis is the cyclization between a thioamide and an alpha-halocarbonyl precursor. youtube.com The reaction mechanism proceeds through two key steps:
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen atom in the alpha-halocarbonyl compound. This initial step forms an imino thioether intermediate. nih.gov
Cyclization and Dehydration: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to a five-membered hydroxythiazoline intermediate. Subsequent dehydration (loss of a water molecule) yields the stable, aromatic thiazole ring. nih.gov
Kinetic studies of this reaction type reveal a second-order rate constant with respect to both the thioamide and the α-halo carbonyl compound. researchgate.netorientjchem.org The reaction rate is influenced by factors such as temperature and the dielectric constant of the solvent. orientjchem.org
| Reactant Type | Example Precursor | Resulting Substituent Position | Reference |
|---|---|---|---|
| Thioamide | Thiobenzamide | 2-Aryl | orientjchem.org |
| Thioamide | Thiourea (B124793) | 2-Amino | nih.govorganic-chemistry.org |
| Alpha-Haloketone | 3-Chloroacetylacetone | 4-Methyl, 5-Acetyl | orientjchem.org |
| Alpha-Haloester | Ethyl bromopyruvate | 4-Carboxylate | google.com |
Emerging One-Pot Synthetic Protocols for Thiazole Scaffolds
To improve efficiency, reduce waste, and simplify procedures, significant research has focused on developing one-pot synthetic methods for thiazole scaffolds. researchgate.net These protocols often involve multi-component reactions (MCRs) where three or more reactants are combined in a single step to form the final product. researchgate.net
One such approach is a three-component, one-pot condensation of an α-halo carbonyl compound, thiosemicarbazide, and various aldehydes or anhydrides. ijcce.ac.irsemanticscholar.orgacgpubs.org For instance, new Hantzsch thiazole derivatives have been synthesized in high yields (79%–90%) through the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes. mdpi.com These reactions can be facilitated by reusable catalysts, such as silica-supported tungstosilisic acid or NiFe2O4 nanoparticles, and can be performed under conventional heating or ultrasonic irradiation, highlighting the green chemistry aspects of these modern methods. semanticscholar.orgmdpi.com
Another innovative approach is the chemoenzymatic one-pot synthesis, where an enzyme catalyzes the reaction. For example, Trypsin from porcine pancreas has been used to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, affording thiazole derivatives in high yields under mild conditions. nih.gov
| Reactants | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|
| α-haloketone, thiourea, substituted o-hydroxybenzaldehyde | Solvent-free, grinding | Environmentally benign, short reaction times | researchgate.net |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid / Ultrasonic irradiation | Green method, reusable catalyst, high yields (79-90%) | mdpi.com |
| Secondary amine, benzoyl isothiocyanate, dialkyl acetylenedicarboxylate | Trypsin from porcine pancreas (PPT) | Chemoenzymatic, mild conditions, high yields (up to 94%) | nih.gov |
Synthesis of the 4-Carboxylate Moiety
While the Hantzsch synthesis can directly install a carboxylate group using an appropriate α-haloester, other methods focus on modifying a pre-formed thiazole ring.
Esterification Strategies for Thiazole-4-carboxylic Acids
The conversion of a thiazole-4-carboxylic acid to its corresponding ester, such as a methyl ester, is a crucial final step in many synthetic routes.
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess as the solvent. masterorganicchemistry.com The acid catalyst serves to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.com
DCC/DMAP Esterification (Steglich Esterification): For more sensitive or sterically hindered thiazole-4-carboxylic acids, a milder method is often preferred. The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This method effectively suppresses the formation of side products and allows the reaction to proceed at room temperature, providing good yields even for challenging substrates. organic-chemistry.org
Carboxylation Reactions on Thiazole Nuclei
Directly adding a carboxyl group to an existing thiazole ring is generally less common than incorporating it from the beginning via the Hantzsch synthesis. However, the synthesis of the carboxylic acid precursor for subsequent esterification can be achieved through the oxidation of other functional groups on the thiazole ring. For example, a thiazole-4-carboxylic acid can be produced by the oxidation of a 4-hydroxymethylthiazole (B1350391) or a thiazole-4-aldehyde. google.com A mixture of nitric acid and sulfuric acid has been shown to be an effective oxidizing agent for this transformation, with yields often exceeding 85%. google.com This provides an alternative route to the acid, which can then be subjected to the esterification strategies described previously.
Introduction and Functionalization of the 5-Propyl Group
Regioselective functionalization of the thiazole core is a pivotal challenge in synthetic organic chemistry. Direct C-H activation at the C5 position offers an atom-economical and efficient route. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for achieving high regioselectivity. For instance, palladium-catalyzed hydroarylation of alkynes with thiazoles can stereoselectively yield C5-substituted products. researchgate.net The mechanism often involves a concerted metalation-deprotonation pathway, where the catalyst facilitates the selective functionalization of the C5-H bond. researchgate.net
Recent advancements have also highlighted the use of novel nickel(II) complexes for the direct C5-H bond arylation of thiazole derivatives. chemrxiv.org These methods can operate under milder conditions and with low catalyst loading, offering a more sustainable approach. chemrxiv.org Furthermore, metal-free strategies are gaining traction. For example, a mechanochemical approach using a hypervalent iodine reagent has been developed for the regioselective C5-sulfenylation of imidazo[2,1-b]thiazoles, which could potentially be adapted for alkylation. nih.govresearchgate.net
Competition experiments and computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in understanding the mechanisms behind this regioselectivity, often pointing towards an electrophilic aromatic substitution pathway. chemrxiv.org The choice of catalyst, solvent, and directing groups on the thiazole ring are all critical factors in controlling the regioselectivity of the alkylation reaction.
An alternative to direct C-H functionalization is the construction of the thiazole ring from precursors that already contain the desired propyl group. The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, remains a widely used and versatile method. researchgate.netrsc.orgnih.govnih.gov In the context of "Methyl 5-propylthiazole-4-carboxylate," this would typically involve a starting material like a 2-halo-3-oxohexanoate, which already possesses the propyl group at the appropriate position for it to become the C5 substituent of the resulting thiazole.
Modern variations of the Hantzsch synthesis focus on improving efficiency and sustainability. One-pot, multi-component reactions are increasingly favored as they reduce the number of synthetic steps and purification procedures. nih.govbepls.com For example, a three-component reaction of an aldehyde, a ketone, and elemental sulfur can be used to synthesize polysubstituted thiazoles. jetir.org By selecting an appropriate aldehyde precursor, the propyl group can be incorporated at the desired position.
Other synthetic strategies include domino reactions, where a cascade of reactions occurs in a single pot. A domino alkylation-cyclization reaction of propargyl bromides with thioureas has been reported for the synthesis of 2-aminothiazoles, which could be further functionalized. nih.gov The synthesis of thiazole derivatives from oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) catalyzed by copper has also been demonstrated, offering another pathway where a propyl-containing precursor could be utilized. nih.govorganic-chemistry.org
The table below summarizes some of the key synthetic approaches for introducing substituents at the C5 position of thiazoles.
| Synthetic Strategy | Key Reagents/Catalysts | Advantages | Relevant Findings |
| Direct C5-H Alkylation | Palladium complexes, Nickel(II) complexes | High atom economy, fewer synthetic steps | Pd-catalyzed hydroarylation of alkynes with thiazoles shows high C5 selectivity. researchgate.net Novel Ni(II) complexes enable C5-arylation under mild conditions. chemrxiv.org |
| Hantzsch Thiazole Synthesis | α-haloketones, thioamides | Versatile, well-established | Remains a fundamental and widely used method for constructing the thiazole ring. researchgate.netrsc.orgnih.govnih.gov |
| Multi-component Reactions | Aldehydes, ketones, elemental sulfur | One-pot synthesis, efficiency | Enables the synthesis of polysubstituted thiazoles from simple precursors. jetir.org |
| Domino Reactions | Propargyl bromides, thioureas | Cascade reactions, complexity from simple starting materials | Domino alkylation-cyclization offers a route to functionalized thiazoles. nih.gov |
| Copper-Catalyzed Condensation | Oximes, anhydrides, KSCN | Good functional group tolerance | Provides an alternative route to thiazole synthesis. nih.govorganic-chemistry.org |
Green Chemistry Principles in Thiazole Carboxylate Synthesis
The growing emphasis on sustainable chemical manufacturing has led to the development of greener synthetic routes for thiazole derivatives, including "this compound." These methods aim to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency. researchgate.net
A significant focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. researchgate.net Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of 2-aminothiazole-5-carboxylates has been successfully achieved in an aqueous medium using β-cyclodextrin at moderate temperatures. organic-chemistry.org Lipase-catalyzed synthesis of thiazoles has also been demonstrated in water, often enhanced by ultrasound assistance. rsc.org These aqueous systems not only reduce the environmental footprint but can also simplify product isolation.
Solvent-free reaction conditions represent another important green chemistry approach. researchgate.net Mechanochemical methods, where reactions are induced by grinding or milling solid reactants, have been shown to be effective for thiazole synthesis, completely eliminating the need for a solvent. nih.govresearchgate.net These solvent-free approaches can lead to faster reaction times, higher yields, and easier work-up procedures. researchgate.netyoutube.com Microwave-assisted synthesis under solvent-free conditions is another powerful technique that can significantly accelerate reaction rates and improve yields. nih.govbepls.com
Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric in green chemistry. Multi-component and domino reactions are inherently more atom-economical as they combine several synthetic steps into a single operation, reducing the formation of byproducts. bepls.comresearchgate.net
The development of metal-free catalytic systems is also a significant area of research, as it avoids the use of potentially toxic and expensive heavy metals. organic-chemistry.org For example, an electrochemical oxidative cyclization of enaminones with thioamides provides a green and sustainable route to thiazoles under metal- and oxidant-free conditions. organic-chemistry.org Iodine-catalyzed one-pot synthesis of pyrazoles in water is another example of a greener catalytic approach that could be adapted for thiazole synthesis. acs.org
The table below highlights some green chemistry approaches applied to thiazole synthesis.
| Green Chemistry Approach | Key Features | Examples | Benefits |
| Aqueous Medium Synthesis | Use of water as a solvent | Lipase-catalyzed synthesis, β-cyclodextrin mediated reactions. organic-chemistry.orgrsc.org | Reduced toxicity, improved safety, easier work-up. |
| Solvent-Free Synthesis | Reactions conducted without a solvent | Mechanochemical synthesis, microwave-assisted reactions. nih.govresearchgate.netresearchgate.net | Faster reaction times, higher yields, reduced waste. |
| Heterogeneous Catalysis | Use of recyclable catalysts | Chitosan-capped calcium oxide nanocomposite. mdpi.com | Catalyst reusability, simplified purification. |
| Multi-component/Domino Reactions | One-pot synthesis of complex molecules | Catalyst-free domino reactions in aqueous media. researchgate.net | High atom economy, reduced synthetic steps. |
| Metal-Free Catalysis | Avoidance of heavy metal catalysts | Electrochemical oxidative cyclization, iodine-catalyzed reactions. organic-chemistry.orgacs.org | Reduced toxicity, lower cost. |
Mechanistic Organic Chemistry and Reactivity of Methyl 5 Propylthiazole 4 Carboxylate
Electron Density Distribution and Resonance Structures of the Thiazole (B1198619) Ring System
The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. britannica.com Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, a system that includes a lone pair of electrons from the sulfur atom. nih.gov This delocalization confers significant stability, which is evidenced by ¹H NMR chemical shifts of unsubstituted thiazole protons appearing between 7.27 and 8.77 ppm, indicative of a strong diamagnetic ring current. wikipedia.orgchemicalbook.com
The presence of both an electron-donating heteroatom (sulfur) and an electron-withdrawing heteroatom (nitrogen) results in a polarized ring with a non-uniform electron density distribution. researchgate.net The pyridine-type nitrogen atom at position 3 exerts an inductive electron-withdrawing effect, which reduces the electron density most significantly at the adjacent C2 and C4 positions. ias.ac.in Conversely, the sulfur atom at position 1 donates electron density into the ring system. nih.gov
Calculations of π-electron density reveal that the C5 position is the most electron-rich and thus the primary site for electrophilic attack in an unsubstituted thiazole. nih.govwikipedia.orgchemicalbook.com The C2 position is the most electron-deficient, making it the preferred site for nucleophilic attack or deprotonation by strong bases. wikipedia.orgchemicalbook.com
The resonance structures of the thiazole ring illustrate this charge distribution, with major contributors showing the delocalization of the sulfur lone pair and the resulting electron distribution across the ring atoms. nih.govresearchgate.net In the specific case of Methyl 5-propylthiazole-4-carboxylate, this intrinsic electronic profile is modified by its substituents. The methyl carboxylate group at C4 is strongly electron-withdrawing, further decreasing the electron density at C4 and, to a lesser extent, at C2. The propyl group at C5 is a weak electron-donating group, which slightly enhances the electron density at its point of attachment.
Electrophilic and Nucleophilic Substitution Patterns on the Thiazole Nucleus
The reactivity of the thiazole nucleus towards substitution reactions is a direct consequence of its electronic structure. numberanalytics.com The ring can undergo both electrophilic and nucleophilic substitutions, with the regioselectivity being highly dependent on the reaction conditions and the nature of the substituents already present. chemicalbook.comnumberanalytics.com
In general, electrophilic aromatic substitution on thiazoles occurs preferentially at the electron-rich C5 position. nih.govchemicalbook.comnumberanalytics.com Common electrophilic substitutions include halogenation (using N-bromosuccinimide or N-chlorosuccinimide), nitration, and Friedel-Crafts acylation. numberanalytics.com However, for this compound, the C5 position is already occupied by the propyl group. The presence of the deactivating, electron-withdrawing methyl carboxylate group at C4 makes electrophilic substitution challenging. If forced, the reaction would likely target the least deactivated position, C2, though this is generally unfavorable for electrophilic attack.
Nucleophilic substitution reactions are less common for the thiazole ring itself unless a good leaving group is present. numberanalytics.com The most electron-deficient carbon, C2, is the primary site for nucleophilic attack. chemicalbook.comcutm.ac.inpharmaguideline.com Deprotonation with strong bases, such as organolithium compounds, also occurs readily at the C2 position, forming a 2-lithiothiazole intermediate that can react with various electrophiles. wikipedia.orgpharmaguideline.com For this compound, the C2 position remains the most susceptible to nucleophilic attack, a reactivity that can be enhanced by quaternization of the ring nitrogen, which increases the acidity of the C2-hydrogen. pharmaguideline.com
| Position | Intrinsic Electron Density | Influence of Substituents in this compound | Predicted Reactivity |
| C2 | Electron-deficient | Further deactivated by 4-CO₂Me | Primary site for nucleophilic attack/deprotonation. wikipedia.orgchemicalbook.com |
| C4 | Electron-deficient | Site of electron-withdrawing -CO₂Me group | Unlikely to react. |
| C5 | Electron-rich | Site of electron-donating -C₃H₇ group | Blocked for electrophilic substitution. |
Chemical Transformations at the Ester Functional Group
The methyl carboxylate moiety at the C4 position is a key site for chemical modification, allowing for the synthesis of a variety of derivatives through standard ester chemistry.
Transesterification is the process of converting one ester into another by exchanging the alkoxy group with an alcohol, often in the presence of an acid or base catalyst. wikipedia.org this compound can undergo transesterification to produce other alkyl or aryl esters.
Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by another alcohol (e.g., ethanol). wikipedia.orgmasterorganicchemistry.com Under basic conditions, a nucleophilic alkoxide (e.g., ethoxide) attacks the carbonyl carbon, proceeding through a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com To drive the reaction to completion, the new alcohol is typically used in large excess as the solvent. masterorganicchemistry.com N-heterocyclic carbenes (NHCs) have also emerged as potent catalysts for transesterification under mild conditions. organic-chemistry.orgresearchgate.net
The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-methylthiazole-5-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide. google.com This reaction is effectively irreversible as the resulting carboxylate anion is deprotonated and resistant to nucleophilic attack by the displaced alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. This transformation is a common step in the synthesis of more complex thiazole derivatives. google.comresearchgate.net
The ester functionality can be reduced to a primary alcohol, yielding (5-propylthiazol-4-yl)methanol. This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing esters to alcohols efficiently. google.com The reaction involves the nucleophilic attack of hydride ions on the carbonyl carbon. The resulting aldehyde intermediate is further reduced to the primary alcohol. The use of milder reagents like sodium borohydride (B1222165) is generally not effective for reducing esters unless specific activators are used. The resulting 4-hydroxymethyl derivative serves as a versatile intermediate for further functionalization. google.comnih.gov
| Transformation | Typical Reagents | Product |
| Transesterification | R'OH, H⁺ or R'O⁻ catalyst wikipedia.org | Ethyl 5-propylthiazole-4-carboxylate (with ethanol) |
| Hydrolysis | 1. NaOH(aq), Δ2. H₃O⁺ google.com | 5-Propylthiazole-4-carboxylic acid |
| Reduction | 1. LiAlH₄2. H₂O google.com | (5-Propylthiazol-4-yl)methanol |
Reactivity of the Propyl Substituent
The propyl group at the C5 position is generally less reactive than the thiazole ring or the ester group. However, the carbon atom of the propyl chain attached directly to the thiazole ring (the α-carbon) exhibits enhanced reactivity analogous to a benzylic position. This is due to the ability of the aromatic thiazole ring to stabilize radical or ionic intermediates formed at this site.
Consequently, the α-hydrogen atoms are susceptible to abstraction in free-radical reactions, such as halogenation with N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of Methyl 5-(1-bromopropyl)thiazole-4-carboxylate. Similarly, strong oxidizing agents could potentially oxidize the α-carbon. The length and branching of such alkyl side chains can also influence the physical properties and intermolecular aggregation of the molecule, which is a critical consideration in materials science applications. nih.govresearchgate.net
C-H Activation Strategies on Aliphatic Chains
The direct functionalization of the propyl side chain of this compound through C-H activation is an atom-economical strategy for introducing greater molecular complexity. princeton.edu A significant challenge in this area is to overcome the inherent inertness of sp³ C-H bonds and to achieve regioselective substitution. princeton.edu
Transition metal catalysis, particularly with palladium, rhodium, and iridium, is a leading strategy for activating the C-H bonds of the propyl group. researchgate.net These catalysts can selectively break C-H bonds and form new carbon-carbon or carbon-heteroatom bonds. The directing-group capacity of the thiazole nitrogen or the carbonyl oxygen of the ester can be pivotal in these reactions, guiding the metal catalyst to a specific C-H bond. For example, a palladium catalyst might coordinate with the thiazole nitrogen, which would favor the activation of the γ-C-H bond of the propyl chain by forming a stable six-membered palladacycle. semanticscholar.org Mechanistic studies suggest that such C-H activation can proceed through different pathways, and the choice of ligands can control the regioselectivity of the arylation. researchgate.net
Table 1: Potential Regioselectivity in Pd-Catalyzed C-H Arylation of Alkyl-Substituted Thiazoles
| Catalyst System | Directing Group | Major Product Regioselectivity |
|---|---|---|
| Pd(OAc)₂ / 2,2'-bipyridyl | Thiazole Nitrogen | γ-Arylation |
These reactions often proceed via a concerted metalation-deprotonation (CMD) or an oxidative addition mechanism. The selection of the oxidant, ligand, and reaction conditions is crucial for controlling the efficiency and selectivity of the C-H activation. semanticscholar.org
Selective Oxidation and Halogenation Reactions
The selective oxidation and halogenation of this compound can produce valuable synthetic intermediates. The primary challenge is to control the regioselectivity of these reactions, targeting either the thiazole ring, the propyl side chain, or the methyl ester.
Oxidation:
The oxidation of the propyl side chain can be accomplished using a variety of reagents. Strong oxidizing agents would likely lead to over-oxidation, cleaving the propyl group or converting it to a carboxylic acid. Milder and more controlled oxidation to an alcohol or ketone can be achieved with specific reagents, often in the presence of a catalyst. youtube.com The directing influence of the thiazole ring can affect the position of oxidation on the propyl chain.
Oxidation of the thiazole's sulfur atom to a sulfoxide (B87167) or sulfone is also feasible and would significantly alter the electronic properties of the ring. This transformation is typically achieved using peroxy acids like m-chloroperoxybenzoic acid (mCPBA). wikipedia.org Some studies have also explored enzymatic approaches for the degradation and transformation of thiazole-based compounds. nih.gov Aromatization of partially saturated ring systems related to thiazoles can also be achieved through oxidative dehydrogenation. mdpi.com
Halogenation:
Electrophilic halogenation of the thiazole ring is expected to occur at the C2 position, which is the most nucleophilic carbon on the thiazole ring when the C4 and C5 positions are substituted. pharmaguideline.comnumberanalytics.com Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly employed for this purpose. numberanalytics.comresearchgate.net The reaction follows a standard electrophilic aromatic substitution mechanism. researchgate.net Theoretical studies on similar systems suggest that direct C-halogenation is often the favored mechanism. researchgate.netudayton.edu
Radical halogenation of the propyl side chain can be initiated with reagents like NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. The selectivity of this reaction is determined by the relative stability of the resulting carbon radicals, with the benzylic-like α-position being generally favored due to resonance stabilization from the thiazole ring.
Table 2: Predicted Regioselectivity of Halogenation Reactions
| Reagent | Reaction Type | Predicted Major Product |
|---|---|---|
| NBS / AIBN, CCl₄, heat | Radical Halogenation | Methyl 5-(1-bromopropyl)thiazole-4-carboxylate |
Exploration of Novel Rearrangement and Cycloaddition Reactions
The distinct electronic and structural characteristics of this compound make it a potential substrate for novel rearrangement and cycloaddition reactions, which could lead to the synthesis of new heterocyclic systems. nih.gov
Rearrangement Reactions:
Thiazole rings can undergo various rearrangement reactions, often induced by heat, light, or chemical reagents. researchgate.netnih.gov For example, photochemical rearrangements of heterocyclic compounds are a known phenomenon. researchgate.net Additionally, cascade reactions involving cycloaddition followed by rearrangement have been reported for thiazolium salts, leading to the formation of diverse heterocyclic structures. rsc.org
Cycloaddition Reactions:
The thiazole ring in this compound can participate in cycloaddition reactions, although its aromaticity makes it less reactive than non-aromatic systems. wikipedia.org It can act as a diene in [4+2] cycloadditions with reactive dienophiles, which would disrupt the ring's aromaticity. wikipedia.org
A more common approach involves the formation of thiazolium ylides, which can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles like alkenes and alkynes. nih.govrsc.orgrsc.org This method is a powerful tool for constructing fused heterocyclic systems. For example, pyrazolyl thiazole derivatives have been synthesized using a copper-catalyzed [3+2] cycloaddition. nih.gov The synthesis of pyrano[2,3-d]thiazole derivatives has also been achieved through cycloaddition reactions. purkh.com
Table 3: Potential Cycloaddition Pathways
| Reaction Type | Role of Thiazole Derivative | Partner Reactant | Potential Product Class |
|---|---|---|---|
| [4+2] Cycloaddition | Diene | Activated Alkyne | Fused Pyridine Derivative |
Derivatization and Chemical Modification Strategies for Research Purposes
Ester Functional Group Transformations for Analog Generation
The methyl ester at the C4 position is a primary site for chemical modification. Its conversion to other functional groups like amides, hydrazides, acid chlorides, and anhydrides expands the chemical space available for investigation and provides precursors for further reactions.
The conversion of the ester to an amide or a hydrazide is a common strategy to explore the impact of hydrogen bond donors and acceptors at this position.
Amidation: The synthesis of 5-propylthiazole-4-carboxamides typically proceeds via a two-step sequence. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, 5-propylthiazole-4-carboxylic acid, usually under basic conditions (e.g., using NaOH in aqueous methanol) followed by acidification. mdpi.com The resulting carboxylic acid is then coupled with a primary or secondary amine. This coupling is often facilitated by converting the acid to a more reactive intermediate, such as an acid chloride, or by using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net A variety of amines can be used to generate a diverse library of amide analogs.
Hydrazide Formation: Thiazole-4-carbohydrazides are valuable intermediates, often used in the synthesis of more complex heterocyclic systems. mdpi.com They can be synthesized directly from the methyl ester by reaction with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). mdpi.commdpi.com The reaction is typically carried out by heating the ester in a solvent such as ethanol (B145695) with an excess of hydrazine hydrate. google.comnih.gov This transformation replaces the methoxy (B1213986) group of the ester with a -NHNH₂ moiety.
Table 1: Examples of Ester Group Transformations This table is for illustrative purposes and shows generalized reactions.
| Starting Material | Reagent(s) | Product Class | General Structure of Product |
|---|---|---|---|
| Methyl 5-propylthiazole-4-carboxylate | 1. NaOH, H₂O/MeOH2. HCl3. R¹R²NH, EDCI/HOBt | Thiazole-4-carboxamide |
To facilitate coupling reactions, the carboxylic acid derived from this compound can be converted into highly reactive acylating agents like acid chlorides and anhydrides.
Acid Chlorides: The most common method for preparing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂), often with gentle heating. nih.govlibretexts.org Alternatively, oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF) can be used under mild conditions. commonorganicchemistry.com The resulting 5-propylthiazole-4-carbonyl chloride is a highly reactive intermediate that can readily react with a wide range of nucleophiles, including alcohols, amines, and carbanions, to form esters, amides, and ketones, respectively.
Anhydrides: Symmetrical anhydrides can be formed from the corresponding carboxylic acid using a variety of dehydrating agents. researchgate.net A common laboratory method involves reacting two equivalents of the carboxylic acid or reacting the acid chloride with one equivalent of the sodium carboxylate salt. researchgate.netnih.gov Mixed anhydrides can also be prepared. These reactive intermediates are effective acylating agents, particularly in the synthesis of esters and amides.
Modifications on the Thiazole (B1198619) Ring System
The thiazole ring itself provides opportunities for derivatization at its carbon and nitrogen atoms, allowing for modulation of the electronic properties and steric profile of the core structure.
The C2 position of the thiazole ring is a key site for introducing structural diversity. The 2-aminothiazole (B372263) moiety is a well-established "privileged structure" in medicinal chemistry. nih.govnih.gov
Synthesizing analogs with substitution at the C2 position is often achieved using the Hantzsch thiazole synthesis. This method involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative. analis.com.my To produce C2-substituted variants of this compound, one would react an appropriately substituted thiourea (for a 2-amino derivative) or thioamide (for a 2-alkyl/aryl derivative) with a methyl 2-halo-3-oxohexanoate precursor. This approach allows for the incorporation of a wide array of functional groups at the C2 position from the outset. google.com
For existing 2-aminothiazole derivatives, the amino group can be further modified. For instance, it can be acylated, sulfonylated, or used as a handle for building more complex structures. researchgate.net
Table 2: Hantzsch Synthesis for C2-Functionalized Thiazoles This table illustrates how different thiourea/thioamide precursors can lead to diverse C2-substituents.
| Thio-Component | α-Halocarbonyl Precursor | General C2-Substituted Product |
|---|---|---|
| Thiourea (H₂NCSNH₂) | Methyl 2-chloro-3-oxohexanoate | 2-Amino-5-propylthiazole-4-carboxylate |
| N-Methylthiourea (CH₃NHCSNH₂) | Methyl 2-chloro-3-oxohexanoate | 2-(Methylamino)-5-propylthiazole-4-carboxylate |
| Thioacetamide (CH₃CSNH₂) | Methyl 2-chloro-3-oxohexanoate | 2-Methyl-5-propylthiazole-4-carboxylate |
Direct functionalization of the C5-propyl group is chemically challenging due to the inertness of C(sp³)–H bonds and the potential for competing reactions on the sensitive thiazole ring. Strategies like free-radical halogenation could lead to a mixture of products and are often not selective.
A more practical and common strategy in research is to synthesize a series of analogs with different alkyl or functionalized alkyl groups at the C5 position. This is achieved by modifying the starting materials in the Hantzsch synthesis. Instead of using a precursor that yields a propyl group (e.g., methyl 3-oxohexanoate), one can use other β-ketoesters. For example, using ethyl acetoacetate (B1235776) would yield a C5-methyl analog, while using a longer-chain β-ketoester would result in a correspondingly longer alkyl group at the C5 position. This approach allows for systematic exploration of the steric and lipophilic requirements of the C5-substituent. acs.org
Derivatization for Enhanced Analytical Detection in Chemical Research
In many research contexts, such as metabolism studies or high-throughput screening, it is necessary to detect and quantify small amounts of a compound. While this compound possesses a UV-active thiazole ring, its detection sensitivity can be significantly improved through chemical derivatization. This process involves attaching a "tag" to the molecule that has strong chromophoric (UV-Vis) or fluorophoric (fluorescence) properties.
The ester functional group is an ideal handle for such derivatization. A common strategy involves:
Hydrolysis: The methyl ester is first hydrolyzed to the carboxylic acid.
Activation: The carboxylic acid is converted to its highly reactive acid chloride.
Tagging: The acid chloride is then reacted with a labeling reagent, which is typically an amine or alcohol containing a fluorescent or strongly UV-absorbing group.
Examples of fluorescent tagging agents include dansyl derivatives (like dansyl cadaverine) or amines based on coumarin (B35378) or fluorescein (B123965) scaffolds. This strategy creates a new amide or ester derivative with vastly improved detection limits for analytical techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Similarly, for mass spectrometry (MS), derivatization can be used to introduce a permanently charged group or a moiety that ionizes with high efficiency, thereby enhancing sensitivity.
Chromatographic Derivatization (e.g., GC, HPLC)
For analytical purposes, especially in chromatography, derivatization is a key strategy to improve the physicochemical properties of an analyte. sigmaaldrich.comjfda-online.com For a compound like this compound, derivatization can address issues of low volatility, poor thermal stability, or insufficient detector response. sigmaaldrich.comdamascusuniversity.edu.sylibretexts.org
Gas Chromatography (GC) Derivatization:
The primary goal of derivatization for GC is to increase the volatility and thermal stability of the analyte. sigmaaldrich.com The ester and potential active hydrogens in the thiazole ring are primary targets for these reactions. Common methods applicable to this compound include:
Silylation: This is a widely used technique that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com While the primary target is often hydroxyl, amine, or thiol groups, the ester group in this compound can be indirectly modified. sigmaaldrich.comdamascusuniversity.edu.sy A more direct approach would involve hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective. sigmaaldrich.com This process converts the less volatile carboxylic acid into a more volatile silyl (B83357) ester, improving peak shape and detection. sigmaaldrich.comdamascusuniversity.edu.sy
Acylation: This method involves introducing an acyl group, which can convert compounds with active hydrogens into esters, thioesters, and amides. damascusuniversity.edu.sy For this compound, this would again typically follow a hydrolysis step to the carboxylic acid, which can then be esterified with a fluorinated alcohol (e.g., pentafluorobenzyl bromide) to create a derivative highly sensitive to electron capture detection (ECD). libretexts.org
Alkylation: This strategy forms esters from carboxylic acids, improving their volatility for GC analysis. After hydrolysis of the methyl ester, the resulting carboxylic acid can be reacted with alkylating agents like pentafluorobenzyl bromide (PFB-Br) to enhance detection. libretexts.org
Table 1: Potential GC Derivatization Strategies for this compound (Post-Hydrolysis)
| Derivatization Method | Reagent Example | Target Functional Group | Purpose |
| Silylation | BSTFA + TMCS | Carboxylic Acid (-COOH) | Increase volatility, improve peak symmetry |
| Acylation | Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acid (-COOH) | Enhance Electron Capture Detector (ECD) response |
| Alkylation | Diazomethane | Carboxylic Acid (-COOH) | Form a more volatile methyl ester (if a different ester is desired) |
High-Performance Liquid Chromatography (HPLC) Derivatization:
In HPLC, derivatization is primarily used to enhance the detectability of the analyte, especially for UV-Vis or fluorescence detectors. libretexts.org This is achieved by attaching a "tag" or a chromophore/fluorophore to the molecule. libretexts.org For this compound, the most viable approach involves modification of the carboxylate group.
The ester can be hydrolyzed to a carboxylic acid, which is then coupled with a fluorescent labeling agent. Alternatively, the ester can be converted to an amide by reacting it with an amine-containing fluorophore. mdpi.com A common strategy is pre-column derivatization, where the analyte is modified before injection into the HPLC system. libretexts.orgnih.gov For example, the hydrolyzed carboxylic acid could be reacted with a reagent like 4-bromomethyl-7-methoxycoumarin (B43491) to produce a highly fluorescent derivative, significantly lowering the limit of detection. nih.gov
Incorporation of Spectroscopic Tags and Probes
For more advanced research, such as studying molecular interactions or cellular localization, spectroscopic tags and probes can be incorporated into the structure of this compound. Thiazole-containing compounds are foundational to many fluorescent dyes and probes due to their unique electronic and photophysical properties. nih.govstemmpress.comresearchgate.net
Fluorescent Probes:
The thiazole ring itself is a component of highly fluorescent molecules like Thiazole Orange (TO). nih.govmdpi.com Modification of the this compound scaffold could yield novel fluorescent probes. Strategies could include:
Synthesis of Thiazole Orange Analogs: By chemically modifying the existing structure to create a larger conjugated system similar to Thiazole Orange, a new 'turn-on' fluorescent probe could be developed. nih.govmdpi.com These probes typically exhibit low fluorescence in solution but become highly fluorescent upon binding to a target, such as a specific biomolecule. mdpi.com
Attachment of a Fluorophore: The ester group can be converted to an amide by coupling it with an amine-containing fluorophore. This creates a molecule where the thiazole derivative is covalently linked to a reporter group.
Excited-State Intramolecular Proton Transfer (ESIPT) Probes:
Benzothiazole (B30560) derivatives are known to form fluorescent probes that function via the ESIPT mechanism. researchgate.net This involves creating a derivative with a nearby proton donor (like a hydroxyl group), which, upon excitation, transfers a proton, leading to a large Stokes shift and distinct fluorescence. researchgate.net While this compound is not a benzothiazole, similar principles of probe design could be applied by introducing appropriate functional groups to the thiazole ring or its substituents.
Table 2: Spectroscopic Probe Strategies for this compound Derivatives
| Probe Type | Modification Strategy | Potential Application | Reference |
| Fluorescent Label | Amidation of the carboxylate with a fluorescent amine | Tracking the molecule in biological systems | mdpi.com |
| Thiazole Orange Analog | Chemical synthesis to extend the conjugated system | 'Turn-on' sensing of biomolecular binding events | nih.govmdpi.com |
| ESIPT Probe | Introduction of a proton-donating group (e.g., -OH) near the thiazole nitrogen | Ratiometric sensing of the microenvironment | researchgate.net |
These derivatization and modification strategies are essential for unlocking the full potential of this compound in diverse research fields, transforming it from a simple chemical entity into a versatile tool for analytical and mechanistic studies.
Advanced Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of Methyl 5-propylthiazole-4-carboxylate is expected to be dominated by transitions involving the π-electron system of the thiazole (B1198619) ring and the carbonyl group of the ester.
The thiazole ring is an aromatic heterocycle, and as such, it will exhibit π → π* transitions. These are typically strong absorptions and are expected to occur in the UV region. For related 5-aminothiazole derivatives, absorption maxima (λmax) have been observed in the range of 358-410 nm. researchgate.net The position of these bands can be influenced by the nature and position of substituents on the ring.
The carbonyl group of the methyl ester contains a π system and non-bonding (n) electrons on the oxygen atom. This allows for both π → π* and n → π* transitions. The n → π* transition is typically weaker and occurs at a longer wavelength than the π → π* transition. The conjugation of the carbonyl group with the thiazole ring will influence the energy of these transitions. This conjugation can lead to a bathochromic (red) shift of the absorption bands compared to non-conjugated systems.
The expected electronic transitions for this compound are summarized below.
| Transition Type | Chromophore | Expected Wavelength Range (nm) | Notes |
| π → π | Thiazole Ring / Conjugated System | 250 - 410 | Strong absorption. Position influenced by substituents and conjugation. researchgate.net |
| n → π | Carbonyl Group | > 300 | Weaker absorption, may be obscured by stronger π → π* bands. |
The solvent environment can also affect the positions of the absorption maxima. Polar solvents may cause a hypsochromic (blue) shift for n → π* transitions and a bathochromic shift for π → π* transitions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions.
In the solid state, the conformation of the propyl group and the methyl ester would be fixed. The ester group would likely adopt a conformation that minimizes steric hindrance with the adjacent propyl group and the thiazole ring. Intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking between thiazole rings, are expected to play a significant role in the crystal packing. nih.gov The presence of the sulfur atom could also lead to S···S or S···N interactions.
A hypothetical table of key crystallographic parameters, based on analogous structures, is presented below to illustrate the type of data that would be obtained from an X-ray diffraction experiment.
| Parameter | Expected Value/Feature | Reference/Inference |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. researchgate.net |
| Space Group | e.g., P2₁/c or P-1 | Common centrosymmetric space groups. |
| Thiazole Ring | Planar | Based on related thiazole structures. nih.gov |
| C4-C(ester) Bond Length | ~1.50 Å | Typical C-C single bond adjacent to a carbonyl. |
| C=O Bond Length | ~1.21 Å | Typical double bond length for an ester carbonyl. |
| Intermolecular Interactions | C-H···O/N Hydrogen Bonds, π-π Stacking | Expected for the given functional groups. nih.gov |
Computational and Theoretical Chemistry Studies on Thiazole Carboxylates
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of thiazole (B1198619) derivatives.
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules, including thiazole derivatives. irjweb.combohrium.comresearchgate.net By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), researchers can accurately calculate the optimized molecular geometry of compounds like Methyl 5-propylthiazole-4-carboxylate in the ground state. irjweb.com These calculations provide key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.
The optimized geometry is the starting point for further computational analysis, including vibrational frequency calculations, which can be compared with experimental infrared and Raman spectra to validate the computed structure.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and stability of a molecule. irjweb.comresearchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of chemical stability. irjweb.combohrium.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. bohrium.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable. researchgate.netbohrium.com For thiazole derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO may be concentrated on specific parts of the structure. mdpi.com The energy of these orbitals and the resulting gap can be precisely calculated using DFT methods. irjweb.com
Table 1: Representative Frontier Orbital Energies and Energy Gaps for a Thiazole Derivative (Calculated using DFT/B3LYP/6-311G(d,p)) irjweb.com
| Parameter | Energy (eV) |
| EHOMO | -5.5293 |
| ELUMO | -0.8302 |
| ΔE (ELUMO - EHOMO) | 4.6991 |
This table presents illustrative data for a thiazole derivative to demonstrate the typical values obtained from DFT calculations. The exact values for this compound would require specific computation.
Global and local reactivity descriptors, derived from the principles of conceptual DFT, provide quantitative measures of a molecule's reactivity. bohrium.comresearchgate.net Global descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are calculated from the energies of the HOMO and LUMO. bohrium.com
Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.
Hardness (η): Measures the resistance to a change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily a molecule can be polarized.
Electrophilicity Index (ω): Represents the ability of a species to accept electrons. researchgate.net
Local reactivity is described by the Fukui function , f(r), which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govwikipedia.org The Fukui function helps to predict where a molecule is most likely to undergo a reaction. wikipedia.org For thiazole and its derivatives, these calculations can pinpoint which atoms in the ring or on the substituent groups are more susceptible to attack. nih.govresearchgate.net For example, studies on thiazole have shown that the Fukui functions can correctly identify the sites for preferential electrophilic attack. nih.gov
Table 2: Illustrative Global Reactivity Descriptors for a Thiazole Derivative researchgate.net
| Descriptor | Definition |
| Ionization Potential (I) | -EHOMO |
| Electron Affinity (A) | -ELUMO |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |
| Hardness (η) | (ELUMO - EHOMO) / 2 |
| Softness (S) | 1 / (2η) |
| Electrophilicity Index (ω) | μ2 / (2η) |
This table provides the definitions for common global reactivity descriptors. The values are calculated from the HOMO and LUMO energies.
Molecular Dynamics (MD) Simulations
While often applied to biological systems, Molecular Dynamics (MD) simulations are also a valuable tool for studying the behavior of single molecules or their aggregates in non-biological contexts, providing insights into their dynamic nature. nih.govnih.govcapes.gov.br
MD simulations can be used to explore the conformational landscape of flexible molecules like this compound. The rotation around single bonds, such as the bond connecting the propyl group to the thiazole ring and the bonds within the ester group, allows the molecule to adopt various conformations. By simulating the molecule's motion over time, it is possible to identify low-energy conformers and understand the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and interactions. The simulation tracks the trajectory of atoms over time, allowing for the analysis of how the molecule folds and changes its shape. youtube.com
In a condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations can model these intermolecular interactions, which are governed by forces such as van der Waals interactions, dipole-dipole interactions, and potential hydrogen bonding (if suitable partners are present). By simulating a system containing many molecules, one can study properties like the radial distribution function, which describes how the molecules pack together. youtube.com This provides insight into the structure of the liquid or amorphous solid state and can help explain macroscopic properties like density and boiling point. For crystalline solids, MD simulations can be used to study the stability of the crystal lattice and the nature of the packing forces. capes.gov.br
Computational Prediction of Reaction Pathways and Mechanisms
Computational chemistry provides powerful tools for investigating the synthesis of thiazole derivatives, offering deep insights into reaction mechanisms that are often difficult to study experimentally. researchgate.net Methods like Density Functional Theory (DFT) are frequently employed to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus predict the most likely mechanism for a given transformation. nih.govresearchgate.neteurjchem.com For thiazole carboxylates such as this compound, these computational approaches are invaluable for understanding their formation, particularly through classic routes like the Hantzsch thiazole synthesis. researchgate.netsynarchive.com
The Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide, is a primary method for constructing the thiazole ring. synarchive.commdpi.com Computational studies have been used to elucidate the step-by-step mechanism of this reaction. researchgate.netmdpi.com These studies support a pathway that typically involves initial nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. rsc.org
DFT calculations help to map the potential energy surface of the reaction, identifying the lowest energy pathway. For instance, theoretical calculations can confirm the structure of key intermediates and the transition states that connect them. nih.gov Experimental and theoretical studies on thiazole-based hydrazones have utilized DFT to validate molecular structures and explore electronic and photochemical properties. acs.orgnih.gov The stability of different tautomers and isomers that could potentially form during the synthesis can also be assessed, explaining the regioselectivity observed in many Hantzsch reactions. rsc.org DFT calculations have been used to support the mechanistic analysis of thiazole derivative formation, including visible-light-induced syntheses. researchgate.net
Below is an interactive data table outlining the generally accepted, computationally supported steps for the Hantzsch synthesis, which would be applicable to the formation of a substituted thiazole carboxylate.
| Step | Description | Computational Insights |
|---|---|---|
| 1 | Nucleophilic Attack | The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. DFT calculations model the trajectory and energy barrier of this initial bond formation. |
| 2 | Intermediate Formation | Formation of a hemi-thioacetal-like intermediate. Computational models help to determine the geometry and relative stability of this key intermediate. |
| 3 | Intramolecular Cyclization | The nitrogen atom of the thioamide attacks the carbonyl carbon in an intramolecular fashion, leading to a five-membered ring intermediate. The energy of the transition state for this ring-closing step is calculated to assess its feasibility. |
| 4 | Dehydration | Elimination of a water molecule from the cyclic intermediate to form the final aromatic thiazole ring. Computational analysis confirms the energetics of the dehydration step, which drives the reaction towards the stable aromatic product. |
Quantitative Structure-Activity Relationship (QSAR) Studies in Non-Biological Contexts
Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the chemical structure of compounds with a specific activity. ptfarm.pl While the majority of QSAR research on thiazole derivatives focuses on biological activities like antimicrobial or anticancer effects, the same principles can be applied to non-biological properties in what is known as Quantitative Structure-Property Relationship (QSPR) studies. doi.orgresearchgate.net These studies are crucial for predicting the physicochemical properties of novel compounds like this compound without the need for extensive experimental synthesis and measurement. acs.orgresearchgate.net
In a non-biological context, QSPR models can predict a wide range of properties, including reactivity, spectral characteristics, and other physicochemical parameters. doi.orgresearchgate.netresearchgate.net For example, QSPR can be a valuable tool for estimating spectral data (e.g., NMR, IR) when experimental assignment is uncertain. doi.org The models are built using calculated molecular descriptors that encode structural, electronic, topological, and geometric features of the molecules. ptfarm.pldoi.org
Key applications of QSPR for thiazole carboxylates include:
Reactivity Prediction: Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are widely used. mdpi.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.govmdpi.com A smaller gap generally implies higher reactivity. These descriptors can be used to predict how a molecule like this compound might behave in various chemical reactions.
Prediction of Physicochemical Properties: Descriptors related to a molecule's surface area, volume, polarity, and lipophilicity (LogP) can be used to build models that predict properties like solubility, boiling point, and chromatographic retention times. researchgate.net Such predictions are vital for designing purification processes and formulation strategies.
Spectral Property Correlation: QSPR models have been successfully developed to correlate structural features of thiadiazole derivatives with their spectral parameters from IR and NMR spectroscopy. doi.org This allows for the prediction of spectra for newly designed compounds, aiding in their structural characterization.
The development of a robust QSPR model involves selecting relevant descriptors and using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create a predictive equation. capes.gov.brnih.gov
The table below summarizes various classes of molecular descriptors and the non-biological properties they can help predict in a QSPR study.
| Descriptor Class | Examples | Predicted Non-Biological Properties |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Chemical reactivity, Spectral properties (UV-Vis), Polarity, Intermolecular interactions |
| Topological | Molecular connectivity indices, Kier's shape indices | Boiling point, Viscosity, Refractive index, Chromatographic retention time |
| Geometrical (3D) | Molecular surface area, Molecular volume, Ovality | Solubility, Density, Crystal lattice energy |
| Physicochemical | LogP (Octanol-water partition coefficient), Molar refractivity | Lipophilicity, Solubility, Permeability |
Non Medicinal and Non Biological Research Applications of Thiazole Carboxylates
Materials Science and Polymer Chemistry
The unique electronic and structural properties of the thiazole (B1198619) nucleus make it an attractive component for the design of advanced materials. Thiazole derivatives are being explored for their potential to impart desirable characteristics to polymers, coatings, and dyes.
Thiazole-containing polymers are gaining attention for their potential in organic electronics. The incorporation of the thiazole ring into polymer backbones can influence the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is particularly relevant in the development of materials for organic solar cells. For instance, the introduction of a thienothiazole (TTz) moiety into a polymer backbone has been shown to tune the HOMO level, which is a critical factor in the performance of organic photovoltaic devices. acs.org
Although no specific studies on the integration of Methyl 5-propylthiazole-4-carboxylate into polymer structures were identified, it is plausible that its ester and alkyl functionalities could be modified for polymerization, potentially influencing the solubility and processing characteristics of the resulting polymer. The general structure of thiazole polymers often involves the connection of thiazole units through their 2 and 5 positions. cedarville.edu
Table 1: Examples of Thiazole-Based Polymers and their Applications
| Polymer Name | Thiazole Derivative | Application | Key Finding |
| PBnDT-TTz | Thienothiazole (TTz) | Organic Solar Cells | Introduction of nitrogen via the thiazole ring tunes the HOMO level, improving power conversion efficiency. acs.org |
| Thiazolo[5,4-d]thiazole-based polymers | Thiazolo[5,4-d]thiazole | Organic Solar Cells (OSCs), Dye-Sensitized Solar Cells (DSSCs) | These polymers exhibit deep HOMO energy levels and have a rigid, planar structure conducive to efficient intermolecular π–π overlap. researchgate.net |
This table is for illustrative purposes and features related thiazole derivatives, as no specific data for this compound was found.
Thiazole derivatives have found commercial use as dyes and as additives in coatings. wikipedia.org Certain thiazole derivatives can be incorporated into polyurethane coatings to act as bactericidal and antimicrobial additives. researchgate.net The heterocyclic nature of the thiazole ring contributes to the chemical and thermal stability of these additives.
In the realm of dyes, thiazole-based compounds are known for producing brilliant shades. researchgate.net For example, various anthraquinone (B42736) dyes containing benzothiazole (B30560) subunits are used for dyeing cotton. wikipedia.org The synthesis of new acid dyes often involves the diazotization and coupling of amino-thiazole derivatives with various couplers. researchgate.net While specific applications of this compound in coatings and dyes are not documented, its core structure is representative of a class of compounds with established utility in this sector.
Agrochemical Research and Formulation Science
The thiazole moiety is a key component in a number of commercially successful agrochemicals, including fungicides and herbicides. researchgate.net Research in this area continues to explore novel thiazole derivatives for enhanced efficacy and new modes of action.
Thiazole-4-carboxylic acid and its esters are important intermediates in the synthesis of various agrochemicals. chemdad.com These intermediates can be synthesized through methods such as the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. researchgate.net The resulting thiazole carboxylate can then undergo further chemical modifications to produce the final active ingredient.
While there is no specific information on this compound as an intermediate, the synthesis of novel fungicidal and herbicidal compounds often involves the derivatization of a core thiazole structure. nih.govresearchgate.net For example, novel pyrazole (B372694) carboxylate derivatives containing a thiazole backbone have been designed and synthesized, showing potential as fungicides. nih.gov
The thiazole ring is a critical pharmacophore in many fungicides and herbicides, contributing to their biological activity. Thiazole derivatives are present in several commercial fungicides, where they play a role in inhibiting fungal growth. wikipedia.orgnih.govnih.gov For instance, novel isothiazole-thiazole derivatives have been synthesized and shown to exhibit significant fungicidal activity against various plant pathogens. nih.gov
In the context of herbicides, certain thiadiazole derivatives (a related class of compounds) have been shown to inhibit photosynthesis. researchgate.net The design of new herbicidal candidates sometimes involves the incorporation of a thiazole or related heterocyclic ring to enhance their efficacy.
Although no studies have specifically evaluated the agrochemical activity of this compound, the extensive research into other thiazole carboxylates suggests that this compound could serve as a scaffold for the development of new crop protection agents.
Table 2: Examples of Thiazole Derivatives in Agrochemical Research
| Compound Class | Application | Key Finding |
| Pyrazole carboxylate derivatives with a thiazole backbone | Fungicide | Showed excellent bioactivity against Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov |
| Isothiazole-thiazole derivatives | Fungicide | Exhibited high fungicidal activity against oomycetes like Pseudoperonospora cubensis. nih.gov |
| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | Fungicide | Displayed good fungicidal activity against a range of fungi. researchgate.net |
| Thiadiazole derivatives | Herbicide | Inhibit photosynthesis and disrupt chloroplast ultrastructure. researchgate.net |
This table provides examples of related thiazole derivatives due to the absence of specific data for this compound.
Analytical Chemistry Reagents and Method Development
In the field of analytical chemistry, there is a constant search for new reagents that can offer improved selectivity, sensitivity, and stability for the detection and quantification of various analytes. Thiazole derivatives have shown potential in this area. For example, some thiazolylhydrazine derivatives have been synthesized and examined for their utility as organic reagents, with some showing characteristic coloration upon reaction with metal ions like Fe(III). researchgate.net
The development of new analytical methods can also benefit from the unique properties of thiazole compounds. While no specific use of this compound as an analytical reagent has been reported, the broader class of thiazole derivatives remains a promising area of exploration for new analytical tools.
Derivatizing Agents for Specific Analytes
While specific applications of this compound as a derivatizing agent are not extensively documented in publicly available research, the functional groups present in thiazole carboxylates suggest their potential utility in this area. Derivatizing agents are compounds that react with a target analyte to create a new compound with properties that are more suitable for analysis, such as increased volatility for gas chromatography (GC) or enhanced detectability for mass spectrometry (MS).
The carboxylate group of thiazole carboxylates can be activated to react with nucleophilic functional groups like amines and alcohols on target analytes. For instance, the ester can be converted to a more reactive acyl halide or acyl imidazole, which can then readily acylate a target molecule. The presence of the thiazole ring introduces nitrogen and sulfur heteroatoms, which can enhance the detectability of the derivatized analyte in certain detectors, such as nitrogen-phosphorus detectors (NPD) or flame photometric detectors (FPD) in GC.
Although direct evidence for this compound is scarce, the principle of using carboxylic acid esters and their derivatives for derivatization is well-established in analytical chemistry.
Chromatographic Standards and Markers
In the field of chromatography, pure chemical compounds are essential as standards or markers to identify and quantify substances in a mixture. While there is limited specific information on the use of this compound as a chromatographic standard, its structural relatives, various thiazole derivatives, are utilized in this capacity. For a compound to serve as an effective chromatographic standard, it must be stable, pure, and have a distinct retention time under specific chromatographic conditions.
Given its defined chemical structure, this compound could theoretically be used as a standard in methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), particularly in studies involving the synthesis or analysis of related thiazole-containing compounds. Its utility would be most pronounced in research focused on developing new synthetic methodologies for thiazoles or in metabolic studies where thiazole-containing molecules are of interest. However, its widespread use as a common standard is not currently documented.
Environmental Chemical Research
The environmental fate of synthetic organic compounds is a significant area of research. Understanding how compounds like this compound behave in the environment, including their persistence, mobility, and transformation, is crucial for assessing their potential environmental impact.
Abiotic Degradation Pathways and Environmental Fate
The abiotic degradation of this compound in the environment is expected to be governed by two primary chemical processes: hydrolysis of the ester group and photodegradation of the thiazole ring.
Hydrolysis: The ester functional group is susceptible to hydrolysis, a reaction with water that would cleave the ester bond to yield 5-propylthiazole-4-carboxylic acid and methanol. libretexts.org The rate of this reaction is dependent on pH and temperature. Generally, ester hydrolysis is faster under alkaline conditions. Due to its expected biodegradability, hydrolysis may not be the primary degradation pathway in biologically active environments. researchgate.net
Photodegradation: The thiazole ring contains chromophores that can absorb ultraviolet (UV) radiation from sunlight, leading to photodegradation. Studies on other thiazole-containing compounds have shown that photodegradation can proceed through various mechanisms, including photo-oxygenation via reaction with singlet oxygen. nih.gov This can lead to the cleavage of the thiazole ring. For example, research on the photodegradation of other thiazole derivatives has indicated that the process can result in the formation of various smaller organic molecules. nih.gov The specific photodegradation pathway for this compound would depend on the specific environmental conditions, such as the presence of photosensitizers in the water.
Transformation Products in Non-Biological Systems
The transformation of this compound in non-biological systems, such as through advanced oxidation processes (AOPs) used in water treatment, can lead to a variety of products. These processes typically involve the generation of highly reactive species like hydroxyl radicals.
Research on the degradation of a model thiazole pollutant, thioflavin T, using an AOP (UV + H₂O₂) provides insight into potential transformation pathways. nih.govnih.gov The study identified several degradation products formed through processes such as demethylation and hydroxylation of the aromatic rings, as well as cleavage of the thiazole ring itself. nih.gov
While the specific transformation products of this compound have not been detailed in the available literature, we can infer potential products based on the degradation of similar structures. The following table illustrates the types of transformation products identified in the degradation of thioflavin T, which can serve as an analogue for understanding the potential fate of other thiazole compounds.
| Retention Time (min) | m/z | Proposed Structure/Modification |
| 16.11 | 319 | Thioflavin T (Parent Compound) |
| 15.64 | 269 | Major Product |
| - | - | Demethylated form of ThT |
| - | - | Chlorinated form of Thioflavin |
| Data based on the degradation of Thioflavin T as a model thiazole compound. nih.gov |
It is plausible that the degradation of this compound would proceed through similar pathways, leading to hydroxylated and ring-opened products. The initial transformation product would likely be 5-propylthiazole-4-carboxylic acid from the hydrolysis of the ester group. Further degradation would likely attack the thiazole ring.
Future Research Directions and Perspectives in Methyl 5 Propylthiazole 4 Carboxylate Chemistry
Development of Novel and Efficient Sustainable Synthetic Routes
Traditional synthetic routes for thiazole (B1198619) derivatives often rely on harsh reaction conditions and hazardous reagents. researchgate.net The future of Methyl 5-propylthiazole-4-carboxylate synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. Research will likely focus on multi-component reactions (MCRs), which offer high atom economy by combining three or more reactants in a single step to form the target molecule. bepls.comnih.gov The classic Hantzsch thiazole synthesis, for instance, can be adapted using greener principles.
Future sustainable approaches are expected to include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. bepls.combohrium.com
Ultrasonic-Mediated Synthesis: The use of ultrasound irradiation offers another energy-efficient method to accelerate reactions. bohrium.comscilit.com
Green Solvents: A shift from volatile organic compounds to greener alternatives like water, ethanol (B145695), or ionic liquids is a key future direction. bepls.combohrium.com
Reusable Catalysts: The development of solid-supported or magnetic nanoparticle catalysts that can be easily recovered and reused will be crucial for making synthesis more cost-effective and sustainable. bohrium.com
| Green Synthesis Strategy | Principle | Potential Advantage for Synthesis |
| Multi-Component Reactions | Combining ≥3 reactants in one pot. | High atom economy, reduced waste. bepls.comnih.gov |
| Microwave Irradiation | Using microwave energy to heat reactions. | Faster reaction times, higher yields. researchgate.netbohrium.com |
| Green Solvents (e.g., Water) | Replacing hazardous organic solvents. | Increased safety, reduced environmental impact. bepls.com |
| Recyclable Catalysts | Using catalysts that can be recovered. | Lower cost, reduced waste streams. bohrium.com |
Advanced Spectroscopic Characterization Techniques for Complex Systems
While standard spectroscopic methods like FT-IR, ¹H NMR, and ¹³C NMR are fundamental for structural elucidation, future research will necessitate more advanced techniques to probe the nuanced properties of this compound and its derivatives, especially within complex matrices or as part of larger molecular assemblies. nih.govrsc.org
Future characterization may involve:
Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC will be invaluable for unambiguous assignment of protons and carbons, particularly in more complex derivatives.
Solid-State NMR (ssNMR): For the analysis of polymeric materials or crystalline forms derived from the parent compound, ssNMR can provide critical insights into solid-state structure and packing.
High-Resolution Mass Spectrometry (HRMS): Essential for confirming molecular formulas with high precision. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure, including bond lengths and angles, of the compound and its metal complexes. nih.govresearchgate.net
Hypothetical Spectroscopic Data for this compound This data is predicted based on known chemical shifts for analogous structures.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Inferred Structural Fragment |
| ¹H | ~8.5 | s | Thiazole Ring Proton (C2-H) |
| ¹H | ~3.9 | s | Methyl Ester (-OCH₃) |
| ¹H | ~3.0 | t | Methylene (-CH₂-CH₂CH₃) |
| ¹H | ~1.7 | sext | Methylene (-CH₂-CH₂-CH₃) |
| ¹H | ~1.0 | t | Methyl (-CH₂CH₃) |
| ¹³C | ~162 | s | Ester Carbonyl (C=O) |
| ¹³C | ~160 | s | Thiazole Ring Carbon (C2) |
| ¹³C | ~148 | s | Thiazole Ring Carbon (C5) |
| ¹³C | ~125 | s | Thiazole Ring Carbon (C4) |
| ¹³C | ~52 | s | Methyl Ester (-OCH₃) |
| ¹³C | ~32 | s | Propyl Chain (-CH₂-) |
| ¹³C | ~23 | s | Propyl Chain (-CH₂-) |
| ¹³C | ~14 | s | Propyl Chain (-CH₃) |
Computational Studies for Predictive Modeling and De Novo Design
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design, thereby saving time and resources. rsc.org For this compound, Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, reactivity, and spectroscopic properties. rsc.orgrsc.org
Key areas for future computational research include:
Predictive Modeling: Calculating properties like the HOMO-LUMO energy gap to predict chemical reactivity and kinetic stability. acs.org
Reaction Mechanism Elucidation: Modeling transition states and reaction pathways to optimize conditions for known reactions and to predict new types of reactivity.
Molecular Docking: While heavily used in drug design, docking simulations can also be applied in materials science to predict how the molecule might interact with surfaces or within a crystal lattice. rsc.orgnih.gov
Exploration of Unconventional Reactivity and Catalysis
The aromatic thiazole ring is electron-rich and possesses multiple sites for potential chemical modification. researchgate.netnih.gov Future research should venture beyond classical transformations to explore unconventional reactivity. A significant area of interest is the palladium(II)-catalyzed C-H bond activation of thiazole-4-carboxylates, which allows for direct arylation without the need for pre-functionalization. researchgate.net
Future explorations could target:
C-H Functionalization: Investigating the selective functionalization of the C2 position of the thiazole ring or even the sp³ C-H bonds on the propyl side chain.
Photocatalysis: Exploring the potential of the thiazole nucleus to act as a photosensitizer or to participate in photoredox catalytic cycles.
Organocatalysis: Designing catalysts based on the this compound structure, where the thiazole ring could act as a coordinating moiety or a key structural element in a chiral catalyst. chemscene.com
Oxidative Reactions: Investigating the oxidation of the thiazoline (B8809763) precursor to the aromatic thiazole using environmentally friendly oxidants like molecular oxygen. researchgate.net
Integration with Emerging Green Chemistry Principles and Methodologies
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally responsible. researchgate.netbohrium.com Beyond the sustainable synthesis routes mentioned earlier, future work on this compound should fully integrate these principles.
This integration involves:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. bohrium.com
Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials for the synthesis from renewable biological sources rather than petrochemicals. researchgate.net
Benign Solvents and Reagents: A continued focus on eliminating the use of toxic solvents and auxiliary substances in all synthetic and purification steps. bepls.comscilit.com
Energy Efficiency: Employing methods like microwave or ultrasonic irradiation that reduce energy consumption compared to conventional heating. bohrium.com The development of catalytic processes that operate at ambient temperature and pressure is a major goal.
Potential for New Non-Medicinal Applications in Advanced Materials or Industrial Processes
While thiazole derivatives are widely studied for their biological activities, their unique electronic and structural properties make them attractive candidates for non-medicinal applications. wisdomlib.orgresearchgate.net Future research on this compound could unlock its potential in materials science and industrial chemistry.
| Potential Application Area | Rationale |
| Polymer Chemistry | The ester functional group provides a handle for polymerization reactions (e.g., creating polyesters or polyamides after hydrolysis/amination), potentially leading to novel functional polymers with the thiazole unit in the backbone or as a pendant group. |
| Organic Electronics | The electron-rich, aromatic thiazole ring is a structural motif found in some organic semiconductors. Derivatives could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). |
| Corrosion Inhibitors | Heterocyclic compounds containing nitrogen and sulfur atoms are often effective corrosion inhibitors for metals, as the heteroatoms can coordinate to the metal surface and form a protective film. |
| Chemical Intermediates | The compound serves as a versatile building block. For example, reduction of the ester can yield the corresponding alcohol, 4-methyl-5-(hydroxymethyl)thiazole, a key intermediate for other value-added chemicals. nih.govresearchgate.net |
| Coordination Chemistry | The nitrogen and sulfur atoms of the thiazole ring can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or molecular complexes with interesting magnetic or catalytic properties. researchgate.netresearchgate.net |
Q & A
Q. What are the common synthetic routes for Methyl 5-propylthiazole-4-carboxylate, and how are intermediates characterized?
this compound is typically synthesized via cyclocondensation reactions. For example, analogous thiazole derivatives are prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine, followed by hydrolysis to yield carboxylic acid intermediates . Key characterization methods include H/C NMR, FTIR, and mass spectrometry. Crystallographic validation using programs like SHELX ensures structural accuracy .
Q. Which spectroscopic techniques are critical for validating the structure of this compound?
Essential techniques include:
Q. How should this compound be stored to ensure stability?
Store at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis. Stability studies recommend monitoring via TLC or HPLC to detect degradation products, especially under varying pH and temperature conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency.
- Catalyst screening : Lewis acids (e.g., ZnCl) may accelerate thiazole ring formation.
- Statistical analysis : Use factorial design or response surface methodology (RSM) to identify optimal temperature, stoichiometry, and reaction time. Validate results with Student’s t-test for significance .
Q. What strategies resolve contradictions between spectroscopic data and proposed structures?
Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?
Use graph set analysis (as per Etter’s rules) to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, intermolecular N–H···O bonds in thiazole derivatives stabilize crystal lattices. SHELXL refinement can model disorder or twinning in hydrogen-bonded networks .
Q. What methodologies assess the bioactivity of this compound derivatives?
- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
- Structure-activity relationship (SAR) : Modify the propyl or carboxylate groups and evaluate changes in potency.
- Molecular docking : Use programs like AutoDock to predict binding modes to protein targets .
Q. How can computational chemistry aid in understanding the electronic properties of this compound?
- DFT calculations : Determine frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
- Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic sites for functionalization.
- MD simulations : Study solvation effects or stability in biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
